

Application Notes and Protocols: Total Synthesis of Roselipin 1A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

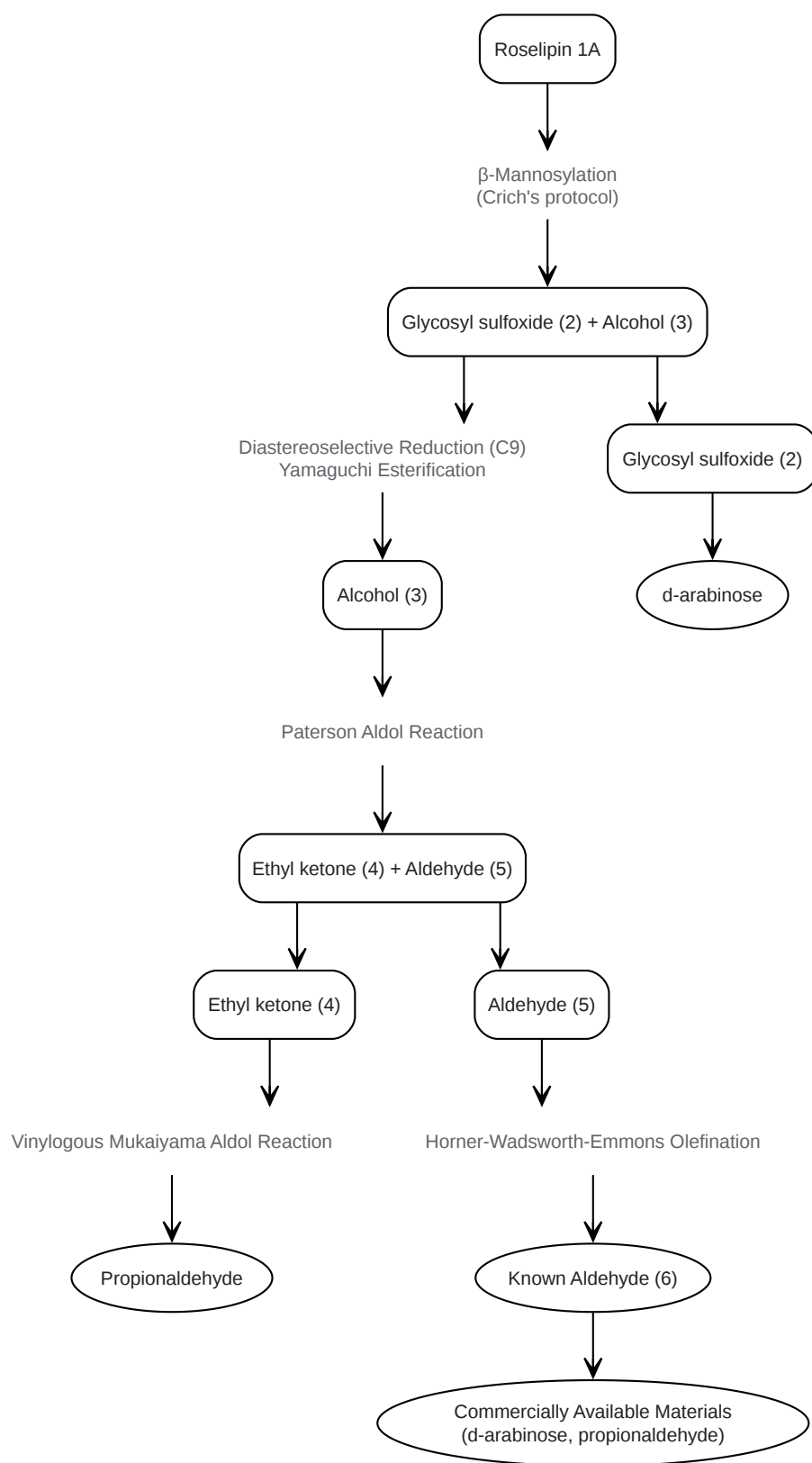
This document provides a detailed overview and protocol for the total synthesis of **Roselipin 1A**, a bioactive natural glycolipid. The information is based on the first asymmetric total synthesis which also led to the elucidation of its complex stereostructure.

Introduction

Roselipin 1A is a natural glycolipid isolated from the marine fungus *Gliocladium roseum* KF-1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol formation, with IC₅₀ values ranging from 15 to 22 μ M.[1][2] This makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and hypertriglyceridemia. The complex structure of **Roselipin 1A**, featuring nine stereogenic centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also provided a pathway for creating analogues for further biological studies.[3] The synthesis was achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]

Retrosynthetic Analysis

The synthetic strategy involves a convergent approach, assembling the molecule from two key fragments: glycosyl sulfoxide 2 and alcohol 3. The retrosynthetic analysis is depicted below.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **Roselipin 1A**.

Summary of Key Reactions and Yields

The total synthesis of **Roselipin 1A** is characterized by several key stereoselective reactions. The yields for the formation of key fragments and the final product are summarized below.

Step	Reactants	Product	Yield (%)	Diastereomeric Ratio (dr)
Vinylogous Mukaiyama Aldol Reaction	Propionaldehyde	Alcohol 8	90	>20:1
Multi-step conversion	Alcohol 8	α,β -unsaturated aldehyde 9	81 (3 steps)	-
Paterson Aldol Reaction	Aldehyde 9	anti-aldol product	88	>20:1
Horner-Wadsworth-Emmons Olefination	Known aldehyde 6 + Phosphonate 17	Alkene 18	91	15:1 (E/Z)
LiHMDS-mediated Aldol Reaction	Aldehyde 5 + Ethyl ketone 4	Aldol product 22	60	2:1
Dehydration with Martin's Sulfurane	Aldol product 22	α,β -unsaturated ketone	90	-
β -Mannosylation	Glycosyl sulfoxide 2 + Alcohol 3	Compound 23	-	-

Experimental Protocols

The following are detailed protocols for the key stages of the **Roselipin 1A** total synthesis.

Synthesis of Fragment 4 (Ethyl ketone)

1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction[3][5]

- Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama aldol reaction is performed.
- Yield: 90%[3][5]
- Stereoselectivity: >20:1 dr[3][5]
- Note: Specific reagents and conditions for this reaction are not detailed in the provided search results.

2. Synthesis of α,β -unsaturated Aldehyde 9[3]

- Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a triethylsilyl (TES) ether.
- Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage using sodium borohydride.
- Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane to furnish the α,β -unsaturated aldehyde 9.
- Overall Yield: 81% over three steps.[3]

3. Synthesis of Ketone 11 via Paterson Aldol Reaction[2]

- Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.
- Yield: 88%[2]
- Stereoselectivity: >20:1 dr[2]
- Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield. [2]

Synthesis of Fragment 5 (Aldehyde)

1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination[3]

- Protocol: The synthesis commences with the known aldehyde 6. A Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17.
- Yield: 91%[\[3\]](#)
- Stereoselectivity: 15:1 E/Z ratio.[\[3\]](#)

Assembly of the Polyketide Backbone

1. LiHMDS-mediated syn-selective Aldol Reaction[\[3\]](#)[\[6\]](#)

- Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective aldol reaction.
- Product: Aldol product 22.
- Yield: 60%[\[3\]](#)[\[6\]](#)
- Diastereoselectivity: 2:1 dr.[\[3\]](#)[\[6\]](#)
- Note: Both diastereomers were carried forward to the next step.

2. Dehydration to α,β -unsaturated Ketone[\[3\]](#)

- Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.
- Yield: 90%[\[3\]](#)

3. Deprotection to form Alcohol 3[\[2\]](#)

- Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Yield: 91%[\[2\]](#)

Final Steps: Glycosylation and Deprotection

1. β -Selective Mannosylation[\[3\]](#)

- Protocol: A late-stage, stereoselective β -mannosylation is performed using Crich's protocol, coupling glycosyl sulfoxide 2 and alcohol 3.[3] The mannosyl sulfoxide is activated with triflic anhydride at -78 °C in dichloromethane (DCM).[2]
- Product: Compound 23.

2. Diastereoselective Reduction and Final Deprotection[2]

- Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is performed. This step achieves high diastereoselectivity (>20:1 dr).[2]
- Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the TES groups are removed with hydrofluoric acid in pyridine (HF·pyridine) to yield the final product, **Roselipin 1A**.[2]

Overall Synthetic Workflow

The overall workflow for the total synthesis of **Roselipin 1A** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Overall workflow of **Roselipin 1A** total synthesis.

Conclusion

The first asymmetric total synthesis of **Roselipin 1A** has been successfully achieved, unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction, a Horner-Wadsworth-Emmons Olefination, and a late-stage β -selective mannosylation.[3] This synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-activity relationship of roselipins as DGAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Total Synthesis of Roselipin 1A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250996#roselipin-1a-total-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com